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molecular formula C13H13NO2S B8524554 5-Methyl-4-amino-thiophene-2-carboxylic acid benzyl ester

5-Methyl-4-amino-thiophene-2-carboxylic acid benzyl ester

Cat. No. B8524554
M. Wt: 247.31 g/mol
InChI Key: AXVZOUYPSGRGLW-UHFFFAOYSA-N
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Patent
US06924276B2

Procedure details

Sponge nickel (0.6 g water wet) was added to a solution of 5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester (0.93 g, 3.4 mmol), prepared as described in Step 1 above, in tetrahydrofuran (50 mL), and the mixture was hydrogenated at room temperature under hydrogen atmosphere at a starting pressure of 50 psi. After a reaction time of 2.4 hours, the pressure was released and the mixture filtered. The slurry was rinsed with tetrahydrofuran, and the filtrate was stripped of solvent under reduced pressure, leaving 0.9 g of 5-methyl-4-amino-thiophene-2-carboxylic acid benzyl ester as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([C:11]1[S:12][C:13]([CH3:19])=[C:14]([N+:16]([O-])=O)[CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1.[Ni]>[CH2:1]([O:8][C:9]([C:11]1[S:12][C:13]([CH3:19])=[C:14]([NH2:16])[CH:15]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester
Quantity
0.93 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1SC(=C(C1)[N+](=O)[O-])C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature under hydrogen atmosphere at a starting pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After a reaction time of 2.4 hours
Duration
2.4 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The slurry was rinsed with tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C=1SC(=C(C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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